molecular formula C10H15Cl2FN2 B6286210 3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride CAS No. 1049756-71-9

3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride

Cat. No.: B6286210
CAS No.: 1049756-71-9
M. Wt: 253.14 g/mol
InChI Key: WWGRTJMWXKARIG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position and a pyrrolidine ring at the 4-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride typically involves the following steps:

    Nucleophilic Aromatic Substitution: The starting material, 3-fluoroaniline, undergoes nucleophilic aromatic substitution with pyrrolidine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-Fluoro-4-(pyrrolidin-1-yl)aniline.

    Formation of Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by filtration and drying.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and salt formation ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring contributes to its stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride
  • 3-Fluoro-4-(morpholin-4-yl)aniline
  • 4-(Piperidin-1-yl)-3-fluoroaniline

Uniqueness

3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, while the pyrrolidine ring provides structural stability and influences its pharmacokinetic profile.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGRTJMWXKARIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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